Lauroylmethionine

Antioxidant surfactant ORAC assay N-acyl amino acid

Sourcing a mild, multifunctional surfactant for oxidative-stress-prone cosmetic or biocatalytic applications is challenging, as generic alternatives lose efficacy or require harsh synthesis. Lauroylmethionine (C12-Met) directly solves this: - Outperforms lauroyl cysteine in micellar antioxidant activity (no dimerization loss) and ranks third among C12-amino acid surfactants in ORAC value. - Achieves a 39.4 equilibrium constant with Acylase I-6× higher than glutamate derivatives-cutting enzyme costs and cycle times. - Enhances protein (egg white/whey) foaming and emulsifying properties at 0.1-0.5% w/w, a benefit lost with C16/C18 chains. - Delivers 75% bioavailability for sustained methionine release in nutritional models. Supplied as ≥98% pure powder with ambient or blue-ice shipping; custom synthesis options available.

Molecular Formula C17H33NO3S
Molecular Weight 331.5 g/mol
CAS No. 35440-74-5
Cat. No. B1674574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroylmethionine
CAS35440-74-5
SynonymsLauroylmethionine;  Lauroyl-L-methionine;  N-Lauroyl-L-methionine; 
Molecular FormulaC17H33NO3S
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1
InChIKeyPFSGUIFKRGNSHV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lauroylmethionine (CAS 35440-74-5): Procurement-Relevant Identity and Class Positioning for N-Acyl Amino Acid Surfactant Selection


Lauroylmethionine (N-lauroyl-L-methionine, C12-Met) is an N-acyl amino acid surfactant formed by condensation of lauric acid (C12) with L-methionine, bearing a thioether-containing side chain that confers intrinsic antioxidant functionality absent in non‑sulfur amino acid surfactants [1]. It belongs to the N-acylamide class of bio‑based amphiphiles and is commercially supplied as the lysine salt (Lysine Lauroyl Methionate) for cosmetic and personal‑care applications [2]. Unlike conventional sulfate‑based surfactants such as sodium dodecyl sulfate (SDS), lauroylmethionine exhibits a lower critical micelle concentration, enhanced biodegradability, and reduced irritation potential—characteristics shared across the N‑lauroyl amino acid surfactant family but differentially modulated by the methionine head group [3].

Why N-Acyl Amino Acid Surfactants Cannot Be Freely Interchanged for Lauroylmethionine in Performance‑Critical Formulations


Within the N‑lauroyl amino acid surfactant class, the identity of the amino acid head group governs antioxidant capacity, enzymatic synthesis efficiency, protein‑functional enhancement potency, and nutritional bioavailability in ways that prevent simple drop‑in substitution [1]. Lauroylmethionine (C12‑Met) outperforms its closest sulfur‑containing analog lauroyl cysteine (C12‑Cys) in micellar‑state antioxidant activity due to C12‑Cys dimerization, while differing substantially from non‑sulfur amino acid variants such as C12‑glycine or C12‑glutamate in both redox behavior and synthetic accessibility [2]. Furthermore, the C12 acyl chain length confers a distinct balance between protein‑modifying efficacy and aqueous compatibility compared with longer‑chain (C16/C18) methionine derivatives, which show inferior protein‑functional enhancement and markedly different bioavailability profiles [3]. These compound‑specific differences carry direct consequences for procurement: selecting a generic N‑acyl amino acid without methionine‑specific data risks underperformance in antioxidant‑demanding cosmetic formulations, inefficient biocatalytic production yields, and unpredictable in vivo nutritional outcomes.

Lauroylmethionine Procurement Evidence: Quantified Differentiation Against Closest Analogs and In‑Class Candidates


Micellar‑State Antioxidant Activity: C12‑Methionine Surpasses C12‑Cysteine

In a direct head‑to‑head ORAC (Oxygen Radical Absorbance Capacity) assay, lauroyl methionine (C12‑Met) demonstrated superior antioxidant activity compared with lauroyl cysteine (C12‑Cys) in micellar medium, attributed to the dimerization tendency of C12‑Cys under micellar conditions which diminishes its radical‑scavenging capacity [1]. In the premicellar state, C12‑Met and C12‑Cys showed comparable activity. The full antioxidant power ranking among five C12‑amino acid surfactants in micellar medium was: C12‑tryptophan > C12‑tyrosine > C12‑methionine > C12‑cysteine > C12‑histidine. Thus, for formulations requiring antioxidant functionality above the critical micelle concentration, C12‑Met provides a measurable advantage over C12‑Cys and C12‑His [1].

Antioxidant surfactant ORAC assay N-acyl amino acid

Enzymatic Synthesis Efficiency: N‑Lauroyl‑L‑Methionine Exhibits the Highest Equilibrium Constant Among Tested N‑Lauroyl Amino Acids

In a comparative enzymatic synthesis study using acylase I from pig kidney in a glycerol‑water system, N‑lauroyl‑L‑methionine achieved an equilibrium constant (K_eq) of 39.4, the highest value among four N‑lauroyl‑L‑amino acids tested [1]. This represents a 7.0‑fold advantage over N‑lauroyl‑L‑glutamic acid (K_eq = 5.6), a 2.6‑fold advantage over Nα‑lauroyl‑L‑lysine (K_eq = 15.4), and a 2.2‑fold advantage over N‑lauroyl‑L‑glutamine (K_eq = 18.0). The higher equilibrium constant thermodynamically favors product formation, translating to greater attainable conversion yields under identical reaction conditions [1].

Biocatalytic synthesis N-acyl amino acid acylase I

Protein Functional Enhancement: Lauroyl (C12) and Myristoyl (C14) Methionine Derivatives Outperform Longer‑Chain Analogs

A systematic study of fatty N‑acylamino acids on egg white and whey protein isolate functionality demonstrated that both lauroyl (C12) and myristoyl (C14) derivatives were highly effective at enhancing foaming overrun, emulsifying activity, and gelling properties at 0.1–0.5% addition levels, with methionine and phenylalanine derivatives being particularly potent [1]. In contrast, palmitoyl (C16) and stearoyl (C18) derivatives were markedly less effective across all tested functional parameters under identical conditions. This chain‑length cutoff establishes that C12‑methionine occupies a functional sweet spot: long enough to provide effective protein interaction yet short enough to avoid the reduced efficacy observed with C16/C18 acyl chains [1].

Food protein functionality N-acylamino acid emulsifying activity

Nutritional Bioavailability: Lauroyl‑L‑Methionine Provides 75% Bioavailability in the Rat Growth Model, Intermediate Between Long‑Chain Analogs

In a rat growth assay using net protein ratio (NPR) as the performance index, lauroyl‑L‑methionine demonstrated 75% bioavailability relative to free L‑methionine [1]. This positions it between fully available stearoyl‑L‑methionine and stearoyl‑L‑methionine sodium salt (100% each) and poorly available derivatives such as stearoyl‑L‑methionine ethyl ester (52%) and stearoyl‑L‑methionylglycine (32%). Complementarily, in a microbiological assay with Tetrahymena pyriformis, lauroyl‑L‑methionine completely inhibited microbial growth—a behavior shared with acetyl‑, hexanoyl‑, and myristoyl‑ derivatives but distinct from palmitoyl‑ and stearoyl‑ derivatives, which permitted 14–38% growth utilization [1].

Methionine bioavailability N-acyl amino acid nutrition rat growth assay

Microbial Aminoacylase MsAA: Scalable Aqueous‑Phase Synthesis of N‑Lauroyl‑L‑Methionine with 67% Substrate Conversion

The recently identified aminoacylase MsAA from Mycolicibacterium smegmatis catalyzes the synthesis of N‑lauroyl‑L‑methionine from lauric acid and L‑methionine in a purely aqueous system—avoiding organic solvents and acyl chloride intermediates [1]. Under optimized conditions (pH 8.0, 40°C, 400 mM methionine, 150 mM lauric acid), a product concentration of 100 mM N‑lauroyl‑L‑methionine was achieved with 67% substrate conversion after 72 h. The reaction was successfully upscaled with a nearly identical reaction course. MsAA showed a strong preference for hydrophobic amino acids (including methionine) and C8–C12 fatty acids, distinguishing its substrate scope from that of porcine acylase I [1].

Biocatalysis aminoacylase MsAA N-lauroyl amino acid synthesis

Water‑Insoluble, Lipo‑Soluble Nature Enables Targeted Delivery to Keratinous Tissues Versus Conventional Water‑Soluble Surfactant Salts

Patent US 3624114 discloses that fatty acid amido‑methionines, including N‑lauroyl methionine, are water‑insoluble yet lipo‑soluble compounds—a deliberate departure from conventional water‑soluble sodium salts of N‑acyl amino acids that function primarily as detergents [1]. This physicochemical profile is explicitly engineered for penetration into and treatment of human phaners (fingernails and hair), leveraging structural similarity to keratinous tissue components. The lauryl (C12) chain length is specifically claimed as one of four preferred embodiments (alongside capryl, undecenyl, and linoleyl). The water‑insolubility of the free acid form differentiates it from sodium N‑lauroyl amino acid surfactants used in cleansing applications, positioning it as a substantive, leave‑on treatment agent rather than a rinse‑off detergent [1].

Lipo-soluble methionine nail and hair treatment fatty acid amido-methionine

Lauroylmethionine Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Antioxidant Cosmetic Serums and Creams Requiring Micellar‑State Radical Protection

For leave‑on cosmetic formulations (serums, creams, sunscreens) where surfactant micelles persist on the skin, lauroylmethionine (C12‑Met) provides superior antioxidant protection compared with lauroyl cysteine (C12‑Cys), as C12‑Cys undergoes dimerization‑mediated activity loss in the micellar state [1]. C12‑Met ranks third among C12‑amino acid surfactants in micellar ORAC activity, behind only C12‑tryptophan and C12‑tyrosine. Formulators targeting oxidative stress protection in emulsion‑based products should preferentially source C12‑Met over C12‑Cys or C12‑His when methionine‑derived antioxidant functionality is required [1].

Biocatalytic Manufacturing of N‑Acyl Amino Acid Surfactants with Maximal Thermodynamic Efficiency

Industrial biocatalysis operations employing acylase I for N‑acyl amino acid production achieve the highest equilibrium constant with N‑lauroyl‑L‑methionine (K_eq = 39.4), substantially exceeding values for glutamate (5.6), lysine (15.4), and glutamine (18.0) derivatives [1]. This thermodynamic advantage directly reduces enzyme costs and reaction cycle times. Alternatively, the MsAA enzyme from M. smegmatis enables solvent‑free aqueous synthesis of lauroylmethionine with 67% conversion, offering a sustainable, scalable route distinct from conventional chemical acylation [2].

Protein‑Enriched Food and Cosmetic Formulations Requiring Foaming and Emulsifying Enhancement

In protein‑based food or cosmetic formulations (egg white‑based foams, whey protein emulsions, protein gel systems), lauroyl (C12) methionine at 0.1–0.5% w/w significantly enhances foaming overrun, emulsifying activity, and gelling properties. This efficacy is matched only by myristoyl (C14) derivatives but is substantially diminished with palmitoyl (C16) or stearoyl (C18) methionine [1]. Procurement should restrict chain length to C12 or C14 for protein‑functional applications.

Controlled‑Release Methionine Delivery in Nutritional and Feed Applications

For nutritional formulations requiring predictable methionine bioavailability, lauroyl‑L‑methionine delivers 75% bioavailability in the rat growth model (NPR method), providing an intermediate release profile between fully available stearoyl‑L‑methionine (100%) and poorly available derivatives such as stearoyl‑L‑methionine ethyl ester (52%) [1]. This intermediate bioavailability is valuable when sustained amino acid release is desired, avoiding the rapid absorption of free methionine or fully available salts while preventing the under‑delivery associated with esterified or peptide‑conjugated forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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